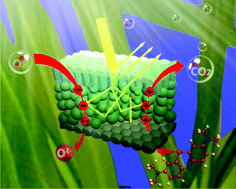Aquatic plant inspired hierarchical artificial leaves for highly efficient photocatalysis†
Journal of Materials Chemistry A Pub Date: 2013-04-26 DOI: 10.1039/C3TA11355H
Abstract
The natural leaf provides a superior template for engineering the artificial leaf in order to perform light energy conversion. To adapt to the aquatic environments, the aquatic plant leaves usually are thin and soft with excellent mass transportation and light-harvesting capability. In this report, the aquatic leaf is directly employed as a template to construct bioinspired hierarchical photocatalyst while mesoporous directing agent act as a second template. The dual templates consequently ensure the obtained TiO2 with optimal light harvesting structure, high surface area and excellent mass transportation, which contribute to improve photocatalytic capability. Specially, SiO2 is also introduced to form TiO2–SiO2 composite in the final hierarchical replica in order to improve the stability of mesostructures, perfect replication of leaves' fine structures and the


Recommended Literature
- [1] Rhodamine 6G and 800 J-heteroaggregates with enhanced acceptor luminescence (HEAL) adsorbed in transparent SiO2 GLAD thin films†
- [2] Inside front cover
- [3] CONSTRUCTING CHEMICAL CONCEPTS IN THE CLASSROOM?: USING RESEARCH TO INFORM PRACTICE
- [4] Rapid high performance screening method using UHPLC-MS to quantify 12 polyphenol compounds in fresh apples
- [5] Fabrication and optical enhancing properties of discrete supercrystals†
- [6] Conformational preferences of aza-proline residues and their impact on the relative stability of polyproline structures†
- [7] Thickness-dependent resistive switching in black phosphorus CBRAM†
- [8] Metal-free tandem reactions of 2-iodoaryl ynones with sodium azide for the synthesis of benzoisoxazole containing 1,2,3-triazoles†
- [9] Cellulose nanocrystals and microfibrillated cellulose as building blocks for the design of hierarchical functional materials
- [10] Photophysical, photochemical and antibacterial photosensitizing properties of a novel octacationic Zn(ii)-phthalocyanine










